molecular formula C7H6BrFN2S B1285841 1-(4-Bromo-2-fluorophenyl)thiourea CAS No. 930396-07-9

1-(4-Bromo-2-fluorophenyl)thiourea

Cat. No. B1285841
CAS RN: 930396-07-9
M. Wt: 249.11 g/mol
InChI Key: GOWRWGYTXLKMHG-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromo-2-fluorophenyl)thiourea is a derivative of thiourea, which is a versatile scaffold in organic synthesis. Thiourea derivatives are known for their diverse applications, including their use in the synthesis of heterocyclic compounds, as ligands in coordination chemistry, and for their biological activities. The presence of bromo and fluoro substituents on the phenyl ring of this particular thiourea derivative suggests potential for unique reactivity and interactions due to the electron-withdrawing effects of these halogens .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of halogen-substituted thioureas, the corresponding halogenated isothiocyanate would react with an amine to form the desired product. For example, 4-fluorobenzoyl isothiocyanate reacts with fluoroanilines to yield 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas . Similarly, 4-bromobutanoylisothiocyanate reacts with toluidines to produce N-4-(bromobutanoyl)-N'-(o-, m- and p-tolyl)thioureas . These methods could be adapted to synthesize this compound by choosing appropriate starting materials.

Molecular Structure Analysis

Thiourea derivatives often exhibit planarity in the carbonyl and thiourea groups, with antiperiplanar conformations of the C=S and C=O double bonds. This conformation is frequently stabilized by intramolecular hydrogen bonding . X-ray crystallography studies reveal that these compounds can crystallize in various space groups, with the molecular conformation influenced by intramolecular and intermolecular hydrogen bonds, as well as by the nature of the substituents on the phenyl ring .

Chemical Reactions Analysis

Thiourea derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in the formation of carbon-sulfur bonds, as seen in the one-pot synthesis of difluoromethyl thioethers from thiourea and diethyl bromodifluoromethylphosphonate . They can also undergo intramolecular cyclization reactions to form heterocyclic compounds, such as the formation of quinazolinones from bromobenzoyl thioureas . The bromo and fluoro substituents on this compound could influence its reactivity in electrophilic aromatic substitution reactions and in nucleophilic aromatic substitution reactions due to their electron-withdrawing effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The planarity of the thiourea moiety and the presence of hydrogen bonding can affect the melting points and solubility of these compounds. The halogen substituents can influence the compound's density and its interactions with solvents, potentially affecting its crystallization behavior. The vibrational properties of these compounds can be studied using spectroscopic techniques such as FTIR and NMR, which provide insights into the electronic environment of the functional groups and the overall molecular conformation .

Scientific Research Applications

Synthesis and Biological Applications

1-(4-Bromo-2-fluorophenyl)thiourea and its derivatives are pivotal in the field of organic synthesis and pharmacology. These compounds are utilized as crucial intermediates in the synthesis of heterocyclic compounds. Their unique structure, characterized by the presence of oxygen (O) and sulfur (S) donor atoms, renders them versatile ligands capable of forming stable complexes with transition metals. These complexes exhibit a broad spectrum of biological applications, including antibacterial and antifungal activities. The synthesis of these compounds often involves the reaction of isothiocyanate with substituted amines, followed by the reaction of the resulting ligand with a metal salt. The biological activities of these complexes are assessed using various bacterial and fungal strains, demonstrating their potential in medical applications (Shakoor & Asghar, 2021).

Structural and Vibrational Properties

The structural and vibrational properties of this compound derivatives are extensively studied through various spectroscopic techniques and theoretical methods. These studies reveal crucial insights into the molecular conformation, bonding interactions, and vibrational spectra of these compounds. For instance, the carbonyl and thiourea groups in these compounds are found to be almost planar, with specific bonding conformations that are stabilized by intramolecular hydrogen bonds. These structural characteristics have significant implications for the physical properties and reactivity of these compounds (Saeed et al., 2011).

Antimicrobial and Antitumor Activities

Derivatives of this compound are synthesized and evaluated for their antimicrobial and antitumor activities. These compounds demonstrate efficacy against a range of bacterial and fungal species, indicating their potential as therapeutic agents. Additionally, certain derivatives exhibit promising antitumor activity against specific cancer cell lines, highlighting the therapeutic versatility of these compounds. The synthesis, characterization, and biological evaluation of these derivatives contribute to the understanding of their mechanism of action and potential applications in medicinal chemistry (Saeed et al., 2010), (Jun, 2012).

Molecular Docking and Drug Development

The compounds synthesized from this compound are subjected to molecular docking studies to understand their interactions with biological targets. These studies provide insights into the binding modes and affinities of these compounds with specific proteins or enzymes, which is crucial for drug development. The identification of potential binding sites and interactions facilitates the design of more effective therapeutic agents (Mary et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for “1-(4-Bromo-2-fluorophenyl)thiourea” provides information on its hazards. It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRWGYTXLKMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585555
Record name N-(4-Bromo-2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930396-07-9
Record name N-(4-Bromo-2-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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